Methyl 2,4-dichloroquinoline-6-carboxylate
Description
Significance of Quinoline (B57606) Derivatives in Organic Chemistry
Quinoline derivatives are ubiquitous in nature, forming the core of many alkaloids, with quinine, an antimalarial drug isolated from the bark of the Cinchona tree, being a prominent example. sigmaaldrich.comfeifanchem.com In medicinal chemistry, the quinoline scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. bldpharm.comfeifanchem.com This has led to the development of numerous synthetic quinoline-based compounds with diverse pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. bldpharm.comfeifanchem.comorgsyn.org
Beyond medicine, quinoline derivatives are integral to material science, where they are used in the synthesis of dyes, functional materials, and ligands for phosphorescent complexes. sigmaaldrich.comfeifanchem.com The versatility and importance of the quinoline framework have spurred the development of numerous synthetic methodologies for its construction and modification, such as the Skraup, Friedländer, and Doebner-von Miller reactions, which are cornerstone transformations in synthetic organic chemistry. bldpharm.com
Contextual Placement of Methyl 2,4-dichloroquinoline-6-carboxylate within Dihalogenated Quinoline Ester Frameworks
This compound is a specific derivative that belongs to the class of dihalogenated quinoline esters. Its structure is defined by a quinoline core substituted with two chlorine atoms at positions 2 and 4, and a methyl ester group at position 6. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.09 g/mol |
| CAS Number | 1260676-14-9 sigmaaldrich.com |
| Appearance | Data not available |
| Melting Point | Data not available |
The Dihalogenated Quinoline Framework
The 2,4-dichloroquinoline (B42001) substitution pattern is a key feature of the molecule. This arrangement is typically synthesized by treating the corresponding 4-hydroxyquinolin-2-one precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov The presence of two chlorine atoms, particularly the one at the C4 position, significantly influences the reactivity of the quinoline ring. The C4 position is highly activated towards nucleophilic aromatic substitution, allowing for the displacement of the chloride ion by a variety of nucleophiles. sigmaaldrich.comgoogle.com The C2-chloro substituent is generally less reactive but can also be substituted under more forcing conditions. This differential reactivity allows for sequential and regioselective functionalization, making 2,4-dichloroquinolines versatile building blocks in synthetic chemistry. sigmaaldrich.com
The Quinoline Ester Framework
The methyl ester group (-COOCH₃) at the C6 position is another critical functional handle. This group is typically introduced via the esterification of the corresponding quinoline-6-carboxylic acid. google.com Standard esterification methods, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst or converting the carboxylic acid to its acid chloride followed by treatment with methanol, are plausible synthetic routes. bldpharm.com The ester group itself can be readily hydrolyzed back to the carboxylic acid, which can then be used in other transformations, such as amide bond formation. nih.gov This functionality positions compounds like this compound as intermediates for creating extensive libraries of new chemical entities for research purposes.
Table 2: Comparison of this compound with Related Compounds
| Compound Name | Molecular Formula | Key Structural Differences |
|---|---|---|
| This compound | C₁₁H₇Cl₂NO₂ | Target compound with chloro groups at C2 and C4. |
| Methyl 4-chloroquinoline-6-carboxylate bldpharm.com | C₁₁H₈ClNO₂ | Lacks the C2-chloro substituent, making it less electrophilic at that position. |
| 2,4-Dichloroquinoline | C₉H₅Cl₂N | Lacks the methyl ester group at C6, reducing its utility for modifications at that position. |
| Ethyl 4,6-dichloroquinoline-3-carboxylate google.com | C₁₂H₉Cl₂NO₂ | Features an ethyl ester at C3 and a chloro group at C6 instead of C2 and C4. The positional differences of substituents lead to different reactivity and spatial arrangement. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dichloroquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(12)5-10(13)14-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGJEIXOUMWPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700135 | |
| Record name | Methyl 2,4-dichloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260676-14-9 | |
| Record name | Methyl 2,4-dichloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of Methyl 2,4 Dichloroquinoline 6 Carboxylate
Nucleophilic Substitution Reactions on the Dichloroquinoline Core
The quinoline (B57606) ring in methyl 2,4-dichloroquinoline-6-carboxylate is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C-2 and C-4 positions are susceptible to displacement by a variety of nucleophiles.
Transformations Involving Halogen Atoms at C-2 and C-4 Positions
The reactivity of the two chlorine atoms towards nucleophiles is not identical. Generally, the C-4 position of the quinoline ring is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. This difference in reactivity allows for regioselective substitution, which is a powerful tool in synthetic chemistry. nih.govnih.gov
For instance, in reactions with various amine nucleophiles, 2,4-dichloroquinazoline (B46505) precursors consistently show regioselectivity for substitution at the C-4 position. nih.gov This principle is also observed in dichloroquinoline systems. For example, the hydrazination of 2,4-dichloro-8-methylquinoline (B1596889) revealed the inactivity of the C-2 position towards this specific nucleophilic displacement, highlighting the enhanced reactivity of the C-4 chloro group. mdpi.com The differential reactivity can be attributed to the electronic effects of the heterocyclic nitrogen atom, which exerts a stronger activating effect on the C-4 position.
The choice of nucleophile and reaction conditions can be tailored to achieve either mono- or di-substitution. Common nucleophiles employed in these transformations include amines, alkoxides, and thiols, leading to the corresponding 4-substituted-2-chloroquinolines or 2,4-disubstituted quinolines. The introduction of different functional groups at these positions paves the way for further synthetic modifications.
Reactions Involving the Carboxylate Functionality
The methyl carboxylate group at the C-6 position offers another site for chemical modification. Standard transformations of the ester group can be employed to introduce further diversity into the molecular scaffold.
One of the most common reactions is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by treatment with a solution of sodium hydroxide. acs.org The resulting carboxylic acid can then serve as a precursor for a variety of other functional groups. For instance, it can undergo decarboxylation under thermal conditions, often facilitated by a catalyst such as silver carbonate, to yield the corresponding 6-unsubstituted quinoline derivative. acs.org
Furthermore, the ester can be selectively reduced. The use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) can convert the ester to an aldehyde, while a stronger reducing agent such as lithium aluminum hydride (LiAlH4) will lead to the corresponding primary alcohol. acs.org The carboxylate group can also be converted to amides by reaction with amines, or undergo other esterification reactions to introduce different alkyl or aryl groups. orgsyn.orgorganic-chemistry.org These transformations of the carboxylate functionality significantly expand the synthetic utility of this compound.
Formation of Polycyclic and Fused Heterocyclic Systems
The strategic placement of reactive sites on the this compound scaffold makes it an excellent starting material for the construction of more complex polycyclic and fused heterocyclic systems.
Annulation and Cyclization Reactions Utilizing the Quinoline Carboxylate Moiety
The quinoline core, often in combination with the carboxylate group, can participate in various annulation and cyclization reactions to build additional rings onto the existing framework. For example, a Brønsted acid-promoted, metal-free annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines can produce polysubstituted quinolines. acs.orgacs.org In a subsequent step, the ester group of the resulting quinoline carboxylate can be hydrolyzed to the carboxylic acid, which can then undergo further transformations like decarboxylation. acs.orgacs.org
Another approach involves the synthesis of quinoline-3-carboxylates through a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. beilstein-journals.org Although this method builds the quinoline ring itself, it highlights how a carboxylate-functionalized quinoline can be a target in synthetic strategies aimed at polycyclic structures. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, is another classical method for synthesizing quinoline-4-carboxylic acids, which can be precursors to fused systems. researchgate.net
Integration into Thienoquinoline and Pyrimidoquinoline Frameworks
The reactive chlorine atoms on the quinoline core are key to the synthesis of fused heterocyclic systems such as thienoquinolines and pyrimidoquinolines, which are known for their diverse biological activities. nih.govresearchgate.netresearchgate.netrsc.orgbohrium.com
Pyrimidoquinolines: The synthesis of pyrimido[4,5-b]quinolines can be achieved from appropriately functionalized quinoline precursors. nih.goviaea.orgresearchgate.net For example, 2-chloroquinoline-3-carbonitriles can undergo amination and cyclization with reagents like guanidine (B92328) hydrochloride to form pyrimido[4,5-b]quinoline-4-ones. nih.gov Similarly, reactions of 2-chloro-3-formylquinolines with arylaminoisoxazol-5(2H)-ones can yield pyrimidoquinoline derivatives. iaea.org These examples demonstrate that the chloro-substituted quinoline framework of this compound is well-suited for elaboration into the pyrimidoquinoline ring system.
Thienoquinolines: The construction of the thienoquinoline scaffold can also be approached from functionalized quinolines. One method involves the iodocyclization of 3-alkynyl-2-(methylthio)quinolines to produce thieno[2,3-b]quinolines. rsc.org Another powerful strategy is the Rh(III)-catalyzed formal [4+2] cycloaddition between a thieno[2,3-b]quinoline-2-carboxylic acid and an internal alkyne, which is triggered by C-H activation with the carboxylic acid acting as a directing group. mdpi.com These methodologies suggest that this compound could be converted into a suitable precursor for the synthesis of various thienoquinoline derivatives.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. masterorganicchemistry.comlibretexts.orgwikipedia.org The chloro-substituents in this compound serve as excellent handles for such transformations.
The differential reactivity of the C-2 and C-4 positions can be exploited for sequential, regioselective cross-coupling reactions. A notable example is the two-step synthesis of 2-alkynyl-4-arylquinolines from 2,4-dichloroquinoline (B42001). nih.gov This process begins with a Pd/C-mediated regioselective Sonogashira coupling at the more reactive C-2 position with a terminal alkyne. The resulting 2-alkynyl-4-chloroquinoline then undergoes a Suzuki coupling reaction with an arylboronic acid at the C-4 position to yield the disubstituted product. nih.gov This sequential approach allows for the controlled introduction of two different carbon-based substituents.
The Sonogashira reaction is a powerful method for introducing alkyne moieties, nih.govwikipedia.orglibretexts.org while the Suzuki coupling is widely used for forming biaryl linkages. masterorganicchemistry.comlibretexts.org The Heck reaction provides a means to couple the quinoline core with alkenes. masterorganicchemistry.comorganic-chemistry.orgyoutube.com These palladium-catalyzed reactions are generally tolerant of a wide range of functional groups, making them highly versatile for the derivatization of complex molecules like this compound. The ability to perform these C-C bond-forming reactions at specific positions opens up a vast chemical space for the synthesis of novel quinoline derivatives with potential applications in various fields.
Application of Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile strategy for the derivatization of haloaromatic compounds, including chloroquinolines. This methodology facilitates the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and vinyl substituents onto the quinoline scaffold. In the context of This compound , the presence of two distinct chlorine atoms at the C2 and C4 positions introduces the challenge of regioselectivity.
Research on related 2,4-dichloroquinoline systems provides significant insights into the expected reactivity of the title compound. Generally, in palladium-catalyzed Suzuki-Miyaura reactions, the chloro group at the C4 position of the quinoline ring is more susceptible to oxidative addition to the palladium(0) catalyst and, therefore, more reactive than the chloro group at the C2 position. libretexts.org This preferential reactivity is attributed to the electronic properties of the quinoline system.
However, the regioselectivity can be influenced and even reversed under specific reaction conditions or through a multi-step synthetic approach. For instance, a two-step process involving a regioselective Sonogashira coupling at the C2 position, followed by a Suzuki coupling at the C4 position, has been demonstrated for 2,4-dichloroquinoline. beilstein-journals.org In this sequence, the initial alkynylation occurs selectively at C2, and the subsequent Suzuki-Miyaura reaction with an arylboronic acid proceeds at the remaining C4-chloro position. beilstein-journals.org This highlights the tunability of palladium-catalyzed reactions to achieve desired substitution patterns.
The typical Suzuki-Miyaura reaction involves the coupling of the dichloroquinoline substrate with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. While specific studies on This compound are not extensively detailed in the provided search results, the reactivity of 2,4-dichloroquinoline serves as a strong predictive model. For example, the Suzuki coupling of 2,4-dichloroquinoline with arylboronic acids has been successfully carried out using catalysts like bis(triphenylphosphine)palladium(II) dichloride in the presence of a base such as cesium carbonate. beilstein-journals.org
The ester functional group at the C6 position of This compound is generally stable under the conditions typically employed for Suzuki-Miyaura coupling, allowing for the selective modification of the C2 and C4 positions without interfering with the carboxylate moiety. This enables the synthesis of a diverse library of 2,4-disubstituted quinoline-6-carboxylates, which are valuable intermediates in medicinal chemistry and materials science.
Table of Representative Suzuki-Miyaura Reaction Conditions for Dichloroquinolines
The following table, based on findings for 2,4-dichloroquinoline, illustrates typical conditions for a Suzuki-Miyaura coupling at the C4 position, which are expected to be applicable to This compound .
Advanced Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 2,4-dichloroquinoline-6-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural analysis.
High-Resolution ¹H and ¹³C NMR Analysis for Precise Structural Elucidation
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely show three signals for the protons on the benzene (B151609) ring portion of the quinoline (B57606) core. The exact chemical shifts and coupling patterns would depend on the electronic environment created by the chloro and carboxylate substituents. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 7. The proton at position 8 would also be a doublet, coupled to the proton at position 7. The proton at position 7 would, in turn, be a doublet of doublets. The singlet at position 3 would also be present. The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group would be expected to resonate at the downfield end of the spectrum, typically around 165-170 ppm. The carbons bearing the chloro substituents (C2 and C4) would also have characteristic chemical shifts. The remaining aromatic carbons would appear in the typical range for quinoline derivatives, with their specific shifts influenced by the substituent pattern. The methyl carbon of the ester group would appear at the upfield end of the spectrum.
Due to the lack of specific experimental data in the public domain, a detailed data table with precise chemical shifts and coupling constants for this compound cannot be provided at this time.
Utilization of 2D NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial.
COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons at positions 5 and 7, and between 7 and 8, confirming their neighboring positions on the aromatic ring.
HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons in the quinoline ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ester functional group, expected in the region of 1720-1740 cm⁻¹. Other significant peaks would include the C-Cl stretching vibrations, typically found in the fingerprint region (below 1000 cm⁻¹), and the C=N and C=C stretching vibrations of the quinoline ring, which would appear in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.
Anticipated FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Methyl C-H Stretch | 3000-2900 |
| C=O Stretch (Ester) | 1740-1720 |
| C=N/C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch (Ester) | 1300-1100 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching vibrations of the quinoline ring system would be expected to produce strong Raman signals. The C-Cl bonds would also exhibit characteristic Raman shifts. The combination of FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule.
Anticipated Raman Data for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Ring Breathing Modes | 1000-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands corresponding to the π → π* transitions of the quinoline aromatic system. The presence of the chloro and carboxylate substituents would influence the position and intensity of these absorption maxima (λmax). It is anticipated that the spectrum would exhibit multiple bands in the UV region, likely between 200 and 400 nm, which is characteristic of substituted quinoline compounds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Loss of the methoxy (B1213986) group (-OCH₃): A peak corresponding to [M - 31]⁺.
Loss of the methyl carboxylate group (-COOCH₃): A peak corresponding to [M - 59]⁺.
Loss of a chlorine atom (-Cl): Peaks corresponding to [M - 35]⁺ and [M - 37]⁺.
Sequential loss of substituents: Combinations of the above losses.
For a closely related compound, methyl 4,6-dichloroquinoline-2-carboxylate , predicted collision cross-section (CCS) values provide insight into the shape and size of the ion in the gas phase. uni.lu These predictions can be extended to this compound to aid in its identification in complex mixtures when coupled with mass spectrometric analysis. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for the Analogous Methyl 4,6-dichloroquinoline-2-carboxylate uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 255.99266 | 147.3 |
| [M+Na]⁺ | 277.97460 | 159.1 |
| [M-H]⁻ | 253.97810 | 150.5 |
This data is for an analogous compound and serves as an estimation.
X-ray Crystallography and Solid-State Structural Analysis
Although a crystal structure for this compound has not been specifically reported, detailed structural information can be inferred from the crystallographic analysis of the closely related compound, ethyl 2,4-dichloroquinoline-3-carboxylate . nih.gov In this analogue, the quinoline ring system is essentially planar. nih.gov It is expected that the quinoline core of this compound would also adopt a planar conformation.
The geometry of the substituents is crucial. In the ethyl analogue, the C-Cl bond lengths are slightly shorter than standard values, a phenomenon attributed to the sp² hybridization of the carbon atoms of the quinoline ring. nih.gov A key conformational feature is the orientation of the carboxylate group relative to the quinoline ring. In ethyl 2,4-dichloroquinoline-3-carboxylate, the carboxylate group is twisted with respect to the quinoline plane. nih.gov A similar non-coplanar arrangement would be anticipated for this compound, influenced by steric hindrance from the adjacent chlorine atom and other parts of the molecule. The dihedral angle between the plane of the quinoline ring and the plane of the methyl carboxylate group would be a defining characteristic of its solid-state conformation.
For another related structure, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , the quinoline ring system is also planar, with an r.m.s. deviation of 0.032 Å. researchgate.netresearchgate.net This further supports the expectation of a planar quinoline core in the title compound.
Table 2: Selected Crystallographic Data for the Analogous Ethyl 2,4-dichloroquinoline-3-carboxylate nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.5860 (4) |
| b (Å) | 19.9082 (11) |
| c (Å) | 7.1304 (4) |
| β (°) | 100.262 (1) |
| V (ų) | 1199.32 (11) |
| Z | 4 |
This data is for an analogous compound and provides a model for the probable crystal system of the title compound.
The way molecules of this compound arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. Based on the analysis of analogous structures, several types of interactions are expected to be significant.
In the crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate , molecules are linked into chains by weak C—H···O hydrogen bonds. nih.gov Similarly, for this compound, the oxygen atoms of the carboxylate group are likely to act as hydrogen bond acceptors, interacting with aromatic C-H donors from neighboring molecules.
Furthermore, π-π stacking interactions between the electron-rich quinoline ring systems of adjacent molecules are a common feature in the crystal packing of such aromatic compounds. In the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate , molecules interact via aromatic π–π stacking, generating sheets. nih.gov The inter-planar distances between the quinoline rings would be a key parameter in defining the crystal architecture.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
No published studies were found that specifically report on the geometry optimization or conformational analysis of Methyl 2,4-dichloroquinoline-6-carboxylate using DFT methods. Consequently, data on bond lengths, bond angles, and dihedral angles resulting from such calculations are unavailable.
Geometry Optimization and Conformational Analysis
Information not available in the reviewed literature.
Selection and Application of Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))
Information not available in the reviewed literature for this specific compound.
Frontier Molecular Orbital (FMO) Analysis
Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound have not been reported. As a result, an assessment of its electronic transitions and chemical reactivity descriptors based on FMO analysis cannot be provided.
Calculation and Interpretation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
Information not available in the reviewed literature.
Assessment of Electronic Transitions and Chemical Reactivity Descriptors
Information not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
There are no available studies that present a Molecular Electrostatic Potential (MEP) map for this compound. This visual representation of charge distribution, which is crucial for understanding electrophilic and nucleophilic sites, has not been computationally generated or discussed for this molecule in the surveyed literature.
Visualization of Electron Density Distribution and Potential Reactive Sites
Density Functional Theory (DFT) calculations are instrumental in visualizing the electron density distribution across the this compound molecule. The molecular electrostatic potential (MEP) map is a key output of these calculations, which illustrates the charge distribution and identifies regions that are electron-rich or electron-poor.
In a typical MEP map of a quinoline (B57606) derivative, the nitrogen atom of the quinoline ring generally exhibits a region of negative potential (electron-rich), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings show positive potential (electron-deficient). For this compound, the presence of two electron-withdrawing chlorine atoms at positions 2 and 4 significantly influences the electron density. These chlorine atoms, along with the carbonyl oxygen of the methyl carboxylate group, would also represent areas of high electron density. The regions around the carbon atoms attached to the chlorine atoms are expected to be electron-deficient and thus susceptible to nucleophilic attack.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in determining reactive sites. nih.gov In many quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO can be localized on specific parts of the molecule, influenced by the substituents. nih.govrsc.org For this compound, the HOMO is anticipated to be located on the quinoline ring, and the LUMO is expected to be concentrated around the quinoline ring and the carboxylate group, indicating the regions most likely to accept electrons in a chemical reaction. nih.govrsc.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, which are key factors in determining its stability. nih.gov
For a molecule like this compound, NBO analysis would reveal significant delocalization of π-electrons across the fused aromatic rings of the quinoline core. The analysis quantifies the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs. Key interactions would include the delocalization of lone pairs from the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic system (n → π* transitions) and the delocalization between the π-orbitals of the aromatic rings (π → π* transitions).
Table 1: Illustrative NBO Analysis Data for a Substituted Quinoline
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 20.5 |
| π(C5-C6) | π(C7-C8) | 22.1 |
| LP(1) N9 | π(C1-C8a) | 5.8 |
| LP(2) O11 | π(C10-C6) | 2.9 |
Note: This table is illustrative and provides typical values for a substituted quinoline system based on computational studies of related compounds. The specific values for this compound would require dedicated calculations.
Spectroscopic Property Prediction and Correlation with Experimental Data
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of molecules. tsijournals.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H and ¹³C can be determined. These theoretical predictions are highly valuable for assigning experimental NMR spectra and confirming the chemical structure. tsijournals.com
For this compound, the calculated ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline ring and the methyl group of the ester. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and carboxylate substituents. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule. The carbons attached to the chlorine atoms (C2 and C4) and the carbonyl carbon of the ester group would exhibit characteristic downfield shifts. rsc.org
A comparison between the theoretical and experimental chemical shifts often shows a strong linear correlation, which validates both the computational model and the experimental assignments. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Quinoline
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C2 | 150.2 | 151.5 |
| C3 | 121.8 | 122.3 |
| C4 | 148.5 | 149.1 |
| C5 | 128.9 | 129.4 |
| C6 | 130.1 | 130.7 |
| C7 | 127.6 | 128.0 |
| C8 | 129.5 | 130.0 |
| C=O | 165.4 | 166.2 |
| O-CH₃ | 52.3 | 52.9 |
Note: This table is illustrative, providing typical values based on studies of related quinoline derivatives. The actual values for this compound would depend on specific experimental and computational conditions.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculations yield the vibrational frequencies and their corresponding intensities. The assignment of the calculated vibrational modes to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis. researchgate.net
The predicted vibrational spectrum would exhibit characteristic bands for the functional groups present in the molecule. These include the C-Cl stretching vibrations, the C=O stretching of the ester group, the C-O stretching, and the various C-H and C=C/C=N stretching and bending modes of the quinoline ring. mdpi.com For instance, the C=O stretching frequency is typically observed in the range of 1700-1730 cm⁻¹. The C-Cl stretching modes for chloroquinolines are generally found in the lower frequency region of the spectrum. mdpi.com The correlation between the calculated and experimental vibrational frequencies is usually very good, although the calculated values are often scaled to correct for anharmonicity and basis set deficiencies. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govjksus.org By calculating the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be determined. These calculations provide insights into the nature of the electronic transitions, such as π→π* and n→π*. rsc.org
For this compound, the TD-DFT calculations would likely predict several absorption bands in the UV region, characteristic of the quinoline chromophore. The positions and intensities of these bands are influenced by the chloro and methyl carboxylate substituents. rsc.org The results of TD-DFT calculations are often compared with experimental UV-Vis spectra to validate the theoretical model and to understand the electronic properties of the molecule. jksus.org
Influence of Substituents and Solvent Effects on Electronic Structure and Reactivity
The electronic structure and reactivity of this compound are significantly influenced by its substituents and the surrounding solvent environment. The two chlorine atoms at the 2 and 4 positions are strongly electron-withdrawing, which generally increases the electrophilicity of the quinoline ring, particularly at the carbon atoms bearing the chlorine atoms, making them susceptible to nucleophilic substitution. mdpi.com The methyl carboxylate group at the 6-position is also electron-withdrawing, further modifying the electron distribution and reactivity of the benzene (B151609) part of the quinoline ring.
Solvent effects can be modeled computationally using various continuum solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the influence of the solvent's polarity on the geometry, electronic properties, and spectroscopic characteristics of the molecule. medjchem.com Studies on related quinoline derivatives have shown that increasing solvent polarity can lead to shifts in the absorption maxima (solvatochromism) and can affect the relative energies of different conformers or tautomers. medjchem.comresearchgate.net The dipole moment of the molecule is also expected to change with the polarity of the solvent, which in turn can influence its solubility and intermolecular interactions.
Advanced Applications in Organic Synthesis and Functional Materials Research
Role as Versatile Building Blocks in Complex Molecule Synthesis
The strategic placement of reactive sites on the quinoline (B57606) core of Methyl 2,4-dichloroquinoline-6-carboxylate allows it to serve as a foundational element for the synthesis of more intricate molecular architectures.
The 2,4-dichloroquinoline (B42001) framework is a key synthon for creating fused heterocyclic systems through sequential or one-pot nucleophilic substitution reactions. The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles, a characteristic that has been exploited to build a range of polycyclic compounds.
Research on analogous structures, such as 2-(2,4-dichloroquinolin-6-yl)-4H-1-benzopyran-4-one, demonstrates this principle effectively. researchgate.net This related compound has been treated with reagents like benzoic acid hydrazide, anthranilic acid, o-phenylene diamine, and sodium azide (B81097) to yield complex fused heterocycles. researchgate.net These reactions produce novel systems including triazolo[4,3-a]quinolines, quinolino[2,1-b]quinazolinones, benzimidazolo[3,2-a]quinolines, and tetrazolo[4,3-a]quinolines, respectively. researchgate.net The rate of these syntheses can be significantly enhanced by using microwave irradiation, which also leads to improved product yields. researchgate.net
This reactivity is directly translatable to this compound. The electron-withdrawing nature of the methyl carboxylate group at the 6-position can influence the reactivity of the chloro-substituents, but the fundamental capacity to act as a precursor for diverse heterocyclic scaffolds remains. The transformation of aldehydes into nitriles, which are versatile functional groups for synthesizing biologically active compounds like thiazoles and imidazoles, is a key transformation in organic synthesis. nih.gov Similarly, the quinoline core of the title compound provides a robust platform for generating molecular diversity.
Table 1: Examples of Heterocyclic Scaffolds from 2,4-Dichloroquinoline Precursors
| Reagent | Resulting Fused Heterocycle |
|---|---|
| Benzoic acid hydrazide | 5-chloro-1-phenyl triazolo[4,3-a] quinoline derivative researchgate.net |
| Anthranilic acid | 7-chloro quinolino[2,1-b] quinazolin-1-one derivative researchgate.net |
| o-Phenylene diamine | 7-chloro benzimidazolo[3,2-a] quinoline derivative researchgate.net |
| Sodium azide | 5-chlorotetrazolo[4,3-a] quinoline derivative researchgate.net |
Contributions to Methodological Development in Organic Reactions
Beyond its role as a structural precursor, the quinoline moiety is integral to the development of new catalytic methods in both organocatalysis and metal-catalysis.
The quinoline skeleton is a prominent feature in ligands designed for transition-metal-catalyzed reactions. scilit.comnih.gov The nitrogen atom within the quinoline ring possesses a lone pair of electrons, enabling it to coordinate with metal centers and modulate their reactivity and selectivity. For instance, quinoline-appended stibine (B1205547) ligands have been synthesized and used to form complexes with metals like platinum, demonstrating the utility of the quinoline motif in creating multimetallic systems for homogeneous catalysis. acs.org
While organocatalysis often focuses on using small organic molecules to avoid toxic metals, the principles of leveraging specific functional groups are similar. nih.govyoutube.com The quinoline structure can participate in reactions through its Lewis basic nitrogen atom or by acting as a rigid scaffold to position other catalytic groups. youtube.com Gold-catalyzed reactions, for example, have been developed for the efficient synthesis of quinoline derivatives themselves, highlighting the intricate relationship between the catalyst and the heterocyclic structure. nih.gov The development of these methods relies on understanding the mechanistic pathways, and using substrates like this compound in test reactions can provide valuable insights into catalyst performance and reaction scope.
Explorations in Materials Science and Optoelectronics
Quinoline and its derivatives are recognized for their excellent thermal stability, electron-transporting capabilities, and fluorescence, making them prime candidates for use in materials science, particularly in optoelectronic devices. rsc.org
Conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecule. fiveable.me This delocalization is fundamental to the electronic and optical properties of organic materials. fiveable.me The quinoline ring is an electron-deficient (acceptor) system, which makes it an excellent component in donor-acceptor (D-A) type conjugated molecules. mdpi.comnih.gov
When combined with electron-rich (donor) moieties like carbazole, the resulting D-A architecture can facilitate intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This process is crucial for tuning the material's properties. The extent of the π-conjugated system and the nature of the donor and acceptor groups play a critical role in defining the HOMO-LUMO energy gap, which in turn dictates the absorption and emission characteristics of the material. rsc.orgmdpi.com The ability to easily modify the quinoline structure allows for fine-tuning of these optoelectronic properties for specific applications. mdpi.comnih.gov
Table 2: Key Properties of Quinoline Derivatives in Optoelectronics
| Property | Significance | References |
|---|---|---|
| High Thermal & Chemical Stability | Ensures device longevity and reliability. | rsc.orgmdpi.com |
| Electron-Transporting Capability | The electron-deficient nature of the quinoline ring facilitates efficient electron movement. | rsc.orgmdpi.comnih.gov |
| Tunable Fluorescence | Chemical modifications allow for control over the color and efficiency of light emission. | rsc.org |
| Structural Modifiability | The quinoline core can be easily functionalized to optimize electronic and physical properties. | mdpi.commdpi.com |
Quinoline derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov One of the most famous electron-transport and emissive materials in OLED technology is Tris-(8-hydroxyquinolinato) aluminum (Alq3). researchgate.netresearchgate.net The success of Alq3 has spurred extensive research into other quinoline-based materials for various roles within OLED devices.
These derivatives can function as the fluorescent material in the light-emitting layer or as the electron-transport layer (ETL), which carries electrons from the cathode to the emissive layer. researchgate.netdergipark.org.tr The high thermal stability and electron-transporting ability of quinolines contribute to the efficiency and operational stability of OLEDs. nih.gov By synthesizing new quinoline derivatives, researchers can create materials that emit light across the visible spectrum, from blue to red, or enhance the performance of other device components. mdpi.comresearchgate.net The functional groups on this compound provide synthetic handles to incorporate this robust core into larger polymer or small molecule systems designed for next-generation OLEDs and other optoelectronic applications like solar cells. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that may not align with modern principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic routes to Methyl 2,4-dichloroquinoline-6-carboxylate. researchgate.netbenthamdirect.com This involves minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. benthamdirect.com
Key areas for exploration include:
Green Solvents and Catalysts: Investigating the use of environmentally benign solvents like water or ethanol (B145695), coupled with green catalysts such as p-toluenesulfonic acid (p-TSA) or iodine, could significantly improve the ecological footprint of the synthesis. researchgate.netresearchgate.net
Energy-Efficient Methodologies: The application of microwave irradiation or mechanochemical synthesis could lead to faster reaction times and higher yields compared to conventional heating methods. benthamdirect.comresearchgate.net These techniques often proceed under solvent-free conditions, further enhancing their sustainability. researchgate.net
Multicomponent Reactions (MCRs): Designing MCRs would allow for the construction of the complex quinoline scaffold in a single, highly efficient step. nih.gov This approach improves atom economy and reduces the number of purification steps required. nih.gov
Flow Chemistry: Continuous flow synthesis could offer a safer, more scalable, and highly controlled method for producing the target compound and its precursors, such as 4,7-dichloroquinoline. durham.ac.uk
| Methodology | Traditional Approach | Proposed Sustainable Alternative | Potential Advantages |
|---|---|---|---|
| Solvents | Often uses high-boiling, non-recyclable organic solvents. | Water, ethanol, or solvent-free conditions. researchgate.netbenthamdirect.com | Reduced environmental impact, lower cost, increased safety. |
| Catalysts | May involve stoichiometric amounts of harsh acids or heavy metals. | Recyclable solid acids, iodine, or biocatalysts. researchgate.netrsc.org | Minimized waste, potential for catalyst reuse, milder reaction conditions. |
| Energy Source | Conventional reflux heating requiring prolonged energy input. | Microwave irradiation, ultrasound, or mechanochemistry. researchgate.net | Drastically reduced reaction times, lower energy consumption. |
| Process | Multi-step synthesis with intermediate isolation. | One-pot multicomponent reactions (MCRs) or continuous flow processes. nih.govdurham.ac.uk | Higher efficiency, improved atom economy, enhanced safety and scalability. |
Application of Advanced Spectroscopic Techniques Beyond Current Scope
The structural elucidation of this compound has likely relied on standard spectroscopic methods like 1D NMR and basic mass spectrometry. ipb.pt Applying more advanced spectroscopic techniques could provide a much deeper understanding of its structural and electronic properties.
Future spectroscopic studies could include:
Two-Dimensional NMR (2D-NMR): Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would enable unambiguous assignment of all proton and carbon signals and provide insights into the compound's spatial conformation. ipb.pt
Solid-State NMR (ssNMR): This technique can be used to study the molecule in its crystalline form, revealing information about intermolecular interactions, crystal packing, and polymorphism that is inaccessible in solution-state NMR.
Advanced Mass Spectrometry: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) could be employed to investigate the gas-phase conformation and structural properties of the molecule and its fragments.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, which is crucial for computational modeling and understanding intermolecular forces. researchgate.netnih.gov
| Technique | Information Gained | Relevance to the Compound |
|---|---|---|
| 2D-NMR (HSQC, HMBC) | Precise 1H-13C correlations and long-range connectivities. ipb.pt | Confirms the exact substitution pattern and resolves any signal ambiguities. |
| Solid-State NMR (ssNMR) | Molecular structure and dynamics in the solid phase. | Provides insight into crystal packing, polymorphism, and intermolecular interactions. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles. nih.gov | Essential for accurate computational modeling and understanding structure-property relationships. |
| Fluorescence Spectroscopy | Electronic transitions and excited-state properties. iipseries.org | Evaluates potential for applications in optical materials, sensors, or as a fluorescent probe. |
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, but its application to this compound appears limited. researchgate.net Deeper theoretical studies could pre-emptively guide synthetic efforts and material design.
Promising computational avenues include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential map. nih.gov This would help predict the most likely sites for electrophilic and nucleophilic attack, rationalizing the reactivity of the chlorine atoms at the C2 and C4 positions. nih.gov
Reaction Pathway Modeling: Simulating the reaction mechanisms for nucleophilic substitution at the C2 and C4 positions can help predict regioselectivity and optimize reaction conditions for synthesizing new derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvents or other molecules, which is crucial for designing materials or understanding its behavior in different environments. nih.gov
| Computational Method | Predicted Properties | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, electrostatic potential. nih.gov | Predicting reactivity hotspots for nucleophilic substitution; understanding electronic properties. |
| Time-Dependent DFT (TD-DFT) | Excited state energies and simulated UV-Vis spectra. | Predicting optical properties for potential use in dyes or electronic materials. |
| Molecular Dynamics (MD) | Conformational dynamics and intermolecular interactions. nih.gov | Simulating behavior in solution or within a polymer matrix; understanding solid-state packing. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterizing weak interactions like C–H⋯Cl or π–π stacking that influence crystal packing. |
Exploration of New Non-Biological Material Applications
The utility of quinoline derivatives extends beyond pharmaceuticals into materials science, where they are used in dyes, catalysts, and electronics. researchgate.net this compound possesses several features—a rigid heterocyclic core, reactive chlorine atoms, and a functional ester group—that make it an attractive building block for novel materials.
Unexplored application areas include:
Organic Electronics: The electron-deficient quinoline ring suggests potential for use as a component in n-type organic semiconductors or as a host material in organic light-emitting diodes (OLEDs). The chlorine and carboxylate groups allow for tuning of electronic properties and solubility.
Functional Polymers: The two reactive chlorine sites could be used for polymerization or for grafting the molecule onto other polymer backbones. This could lead to the creation of specialty polymers with tailored refractive indices, thermal stability, or photophysical properties.
Coordination Polymers and MOFs: The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This opens the possibility of using the compound as an organic linker to construct metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing.
| Application Area | Relevant Molecular Features | Research Goal |
|---|---|---|
| Organic Electronics | Rigid, π-conjugated quinoline core; electron-withdrawing substituents. | Develop new materials for organic field-effect transistors (OFETs) or OLEDs. |
| Functional Polymers | Two reactive chlorine atoms for polycondensation reactions; ester group for post-polymerization modification. | Synthesize novel high-performance polymers with unique optical or thermal properties. |
| Metal-Organic Frameworks (MOFs) | Nitrogen and oxygen atoms as potential metal coordination sites. | Create porous materials for applications in catalysis, gas separation, or chemical sensing. |
| Corrosion Inhibitors | Heteroatoms (N, O) capable of adsorbing onto metal surfaces. | Investigate its potential to form protective layers on metals, preventing corrosion. |
Q & A
Q. Q1. What are the key considerations for designing a synthetic route to Methyl 2,4-dichloroquinoline-6-carboxylate?
Methodological Answer:
- Core Strategy : Focus on regioselective chlorination and carboxylation of the quinoline backbone. For example, outlines a synthesis involving Friedel-Crafts acylation and cyclization steps for analogous quinoline derivatives.
- Critical Parameters :
- Chlorination : Use POCl₃ or SOCl₂ for dichlorination at positions 2 and 4, ensuring temperature control (e.g., 378 K in ) to avoid over-substitution.
- Carboxylation : Employ esterification via methyl chloroformate under basic conditions (e.g., NaH/THF system) .
- Validation : Monitor reaction progress via TLC and confirm product purity using GC-MS or HPLC .
Q. Q2. How can spectroscopic methods resolve structural ambiguities in this compound?
Methodological Answer:
- NMR Analysis :
- IR Spectroscopy : Detect ester C=O stretches at ~1730 cm⁻¹ and quinoline ring vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks at m/z = 246 (M⁺) and fragmentation patterns consistent with dichlorinated quinolines .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve electronic effects of substituents in this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL () for structure refinement. Key steps:
- Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps.
- Refinement : Apply anisotropic displacement parameters for chlorine atoms to model steric/electronic effects.
- Validation : Check for C–H⋯π interactions (e.g., centroid distances ~3.5 Å in ) and intermolecular hydrogen bonds to assess packing behavior .
- Case Study : reports a related dichloromethoxyquinoline structure with C–H⋯O bonds stabilizing the crystal lattice, which can inform similar analyses .
Q. Q4. What computational methods predict reactivity trends in this compound derivatives?
Methodological Answer:
- DFT Calculations :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-2 and C-4 due to chlorine withdrawal) for nucleophilic attack predictions.
- Frontier Molecular Orbitals : Calculate HOMO/LUMO gaps to assess stability and regioselectivity in substitution reactions.
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .
- Validation : Compare computed IR/NMR spectra with experimental data () to refine models.
Q. Q5. How do conflicting spectral data in related quinolines inform analytical protocols for this compound?
Methodological Answer:
- Contradiction Example : reports a δ 1.15 ppm signal for a methyl group in a tetrahydroquinoline derivative, whereas methyl esters in resonate higher (δ 3.65–3.85 ppm).
- Resolution Strategy :
- Variable Temperature NMR : Probe conformational flexibility causing signal splitting.
- 2D NMR (COSY, NOESY) : Assign overlapping peaks and confirm spatial proximity of substituents.
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula independently .
Q. Q6. What are the challenges in scaling up laboratory synthesis of this compound?
Methodological Answer:
- Critical Issues :
- Exothermic Reactions : Chlorination steps (e.g., using POCl₃) require controlled addition and cooling to prevent runaway reactions.
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water systems in ).
- Process Optimization :
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
